REACTION_CXSMILES
|
C([Li])CCC.C(N[CH:10]([CH3:12])[CH3:11])(C)C.[Li+].CC([N-]C(C)C)C.[C:21](#[N:23])[CH3:22].[I:24]C1C=CC(C(OCC)=O)=CC=1.[Cl-].[NH4+].[O:38]1[CH2:42][CH2:41][CH2:40][CH2:39]1>>[I:24][C:42]1[CH:41]=[C:40]([CH:12]=[CH:10][CH:11]=1)[C:39]([CH2:22][C:21]#[N:23])=[O:38] |f:2.3,6.7|
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Name
|
|
Quantity
|
30.5 mL
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Type
|
reactant
|
Smiles
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C(CCC)[Li]
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Name
|
|
Quantity
|
10.6 mL
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Type
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reactant
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Smiles
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C(C)(C)NC(C)C
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Name
|
|
Quantity
|
10 mL
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Type
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reactant
|
Smiles
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O1CCCC1
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
[Li+].CC(C)[N-]C(C)C
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Name
|
|
Quantity
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2.37 mL
|
Type
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reactant
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Smiles
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C(C)#N
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
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IC1=CC=C(C(=O)OCC)C=C1
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Name
|
|
Quantity
|
18 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
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Control Type
|
UNSPECIFIED
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Setpoint
|
-50 °C
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Type
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CUSTOM
|
Details
|
the reaction was stirred at −50° C. for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
|
Once addition
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Type
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ADDITION
|
Details
|
Once addition
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Type
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TEMPERATURE
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Details
|
was subsequently warmed to 0° C
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Type
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TEMPERATURE
|
Details
|
to warm to room temperature
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Type
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EXTRACTION
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Details
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The product was extracted into ether
|
Type
|
WASH
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Details
|
washed with 1N hydrochloric acid (50 ml)
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Type
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WASH
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Details
|
The organics were washed with brine (50 ml)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried over MgSO4
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Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo to a red oil
|
Type
|
CUSTOM
|
Details
|
The oil was purified through a small plug of silica gel using 3:1-2:1 hexanes/ethyl acetate as eluent
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
IC=1C=C(C(=O)CC#N)C=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.3 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |